(7S)-7-acetamido-1,2,3-trimethoxy-6,7-dihydro-5H-dibenzo[5,3-b:1',2'-e][7]annulene-9-carboxylic acid
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Overview
Description
(7S)-7-acetamido-1,2,3-trimethoxy-6,7-dihydro-5H-dibenzo[5,3-b:1',2'-e][7]annulene-9-carboxylic acid is a member of acetamides, a carbotricyclic compound and an alkaloid.
Scientific Research Applications
Synthesis and Chemical Reactions
- A method for synthesizing methyl 4-aryl-6-methyl-9-oxo-8,9-dihydro-5H-dibenzo[4,5:6,7]cyclohepta-[1,2-b]pyridine-7-carboxylates from 6-arylidenedibenzo[a,c][7]annulene-5,7(6H)-diones and methyl 3-aminocrotonate has been developed, focusing on alkylation, oxidation, and reduction reactions (Kodoliņš, Lu̅sis, & Muceniece, 2014).
Biological Evaluation
- 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted into 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, leading to the synthesis of a series of C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Material Science Applications
- Synthesized compounds like 3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d][7]annulen-5-one, containing triphenylamine- and dibenzosuberenone-based conjugated moieties, are used in creating dye-sensitized solar cell structures, demonstrating their potential in photovoltaic properties (Erdoğan & Horoz, 2020).
Chemical Structure and Properties
- Studies on dibenzazepine carboxylic acids, closely related to the compound of interest, show diverse hydrogen-bonded aggregation in one, two, and three dimensions, providing insights into their structural chemistry (Sanabria, Palma, Cobo, & Glidewell, 2014).
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(8S)-8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylic acid |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-16-8-6-12-10-17(26-2)19(27-3)20(28-4)18(12)14-7-5-13(21(24)25)9-15(14)16/h5,7,9-10,16H,6,8H2,1-4H3,(H,22,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
ZAIRUODZMPTJLF-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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